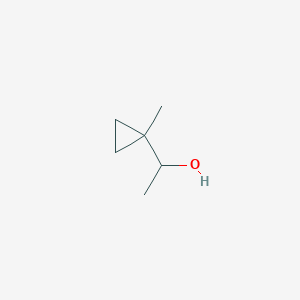
1-(1-Methyl-cyclopropyl)-ethanol
Übersicht
Beschreibung
1-(1-Methyl-cyclopropyl)-ethanol is a useful research compound. Its molecular formula is C6H12O and its molecular weight is 100.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1-Methyl-cyclopropyl)-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Methyl-cyclopropyl)-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibition of Fruit Ripening : Ethanol vapor, including compounds similar to 1-(1-Methyl-cyclopropyl)-ethanol, has been shown to inhibit the ripening of apples, even in the presence of ethylene. This suggests potential applications in preserving fruit quality during storage and transportation (Thewes et al., 2021).
Chemical Synthesis : Studies have explored the Koch-Haaf carboxylation of compounds structurally similar to 1-(1-Methyl-cyclopropyl)-ethanol. These findings are significant for the synthesis of various chemical compounds, indicating potential applications in organic chemistry and pharmaceutical synthesis (Peters & Bekkum, 2010).
Catalysis and Enzymatic Reactions : Research has demonstrated the use of related compounds in enzymatic processes for the preparation of chiral intermediates in pharmaceuticals, indicating potential applications in drug synthesis and green chemistry (Guo et al., 2017).
Food Preservation and Quality Maintenance : Studies have shown that compounds similar to 1-(1-Methyl-cyclopropyl)-ethanol, such as 1-methylcyclopropene (1-MCP), can preserve the firmness of stored fruits like persimmons and plums, suggesting applications in post-harvest fruit treatment to maintain quality (Salvador et al., 2006).
Impact on Ethanol Fermentation in Fruits : The application of 1-MCP, a compound related to 1-(1-Methyl-cyclopropyl)-ethanol, has been found to impact the ethanol fermentation process in fruits like Nanguo pears. This indicates potential applications in controlling fruit ripening and flavor development (Bai et al., 2022).
Eigenschaften
IUPAC Name |
1-(1-methylcyclopropyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-5(7)6(2)3-4-6/h5,7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQPCUMOKHCHSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-cyclopropyl)-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-Methoxyethyl)({[3-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B7874706.png)



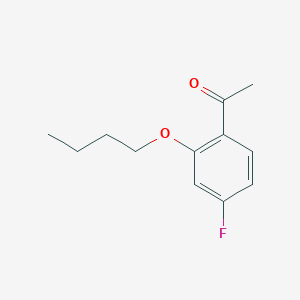
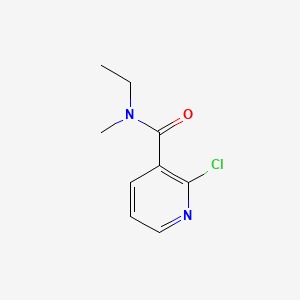
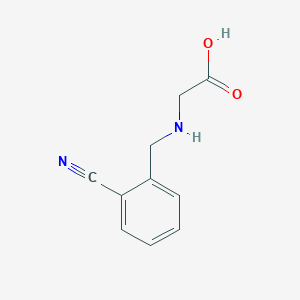
![1-(4-Aminophenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B7874781.png)
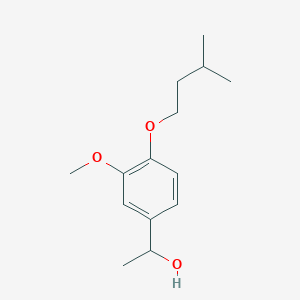
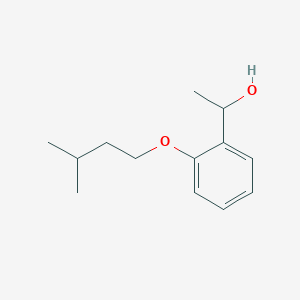
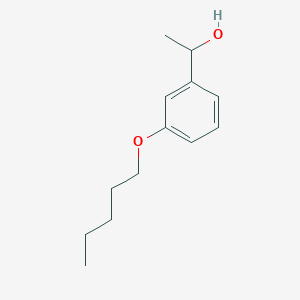
![1-[4-(Diethylamino)phenyl]ethanol](/img/structure/B7874804.png)

